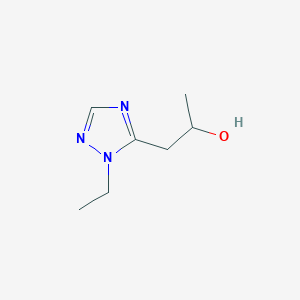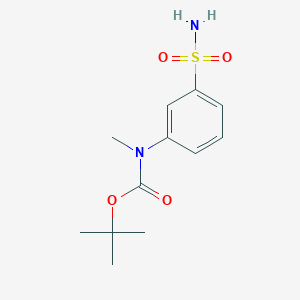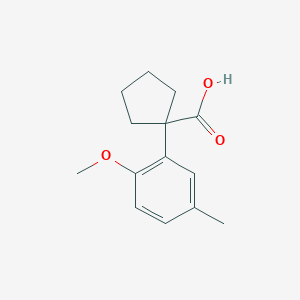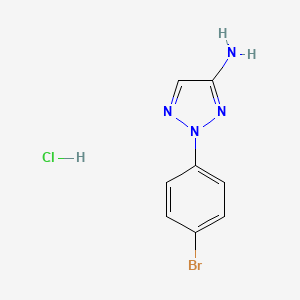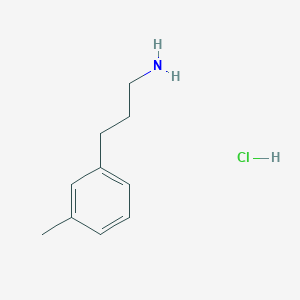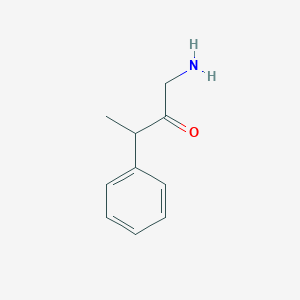![molecular formula C10H17Cl2N3 B13610343 1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride](/img/structure/B13610343.png)
1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyridine ring via a methanamine linker. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Vorbereitungsmethoden
The synthesis of 1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization and coupling. One common synthetic route includes:
Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors, while the pyridine ring is often derived from pyridine derivatives.
Functionalization: Functional groups are introduced to the rings to facilitate the coupling reaction.
Coupling Reaction: The functionalized pyrrolidine and pyridine rings are coupled under specific reaction conditions to form the final compound.
Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact.
Analyse Chemischer Reaktionen
1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Pyridine Derivatives: Compounds with a pyridine ring may exhibit similar chemical reactivity and applications.
Methanamine Derivatives: These compounds feature the methanamine linker and may have comparable properties.
The uniqueness of this compound lies in its specific combination of these structural elements, which can result in distinct biological and chemical properties.
Eigenschaften
Molekularformel |
C10H17Cl2N3 |
|---|---|
Molekulargewicht |
250.17 g/mol |
IUPAC-Name |
(2-pyrrolidin-1-ylpyridin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H15N3.2ClH/c11-8-9-3-4-12-10(7-9)13-5-1-2-6-13;;/h3-4,7H,1-2,5-6,8,11H2;2*1H |
InChI-Schlüssel |
AKIICGKVHVDXQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=NC=CC(=C2)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline](/img/structure/B13610266.png)


